molecular formula C16H18N6 B2760608 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1257546-35-2

4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

Cat. No.: B2760608
CAS No.: 1257546-35-2
M. Wt: 294.362
InChI Key: OYFDWNAACJANDQ-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is a heterocyclic compound that features a unique combination of azepane, phenyl, pyrazole, and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triazine derivatives can vary depending on their specific structure and biological activity. Some triazine derivatives have been found to exhibit antimicrobial activity .

Future Directions

Research into triazine derivatives is ongoing, with many potential applications in medicinal chemistry. They are promising scaffolds for the formation of compounds with useful biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1H-pyrazole-3,5-diamine with azepane-1-carboxylic acid under acidic conditions to form the desired triazine ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is unique due to the presence of both the azepane and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-(azepan-1-yl)-7-phenylpyrazolo[3,4-d]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-2-7-11-21(10-6-1)15-14-12-17-22(16(14)19-20-18-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFDWNAACJANDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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